Sabarubicin

Content Navigation

Standard anthracyclines like doxorubicin introduce dose-limiting cardiotoxicity and multidrug resistance, compromising preclinical oncology models. Sabarubicin, a third-generation disaccharide anthracycline, circumvents these limitations through steric and electronic suppression of cardiotoxic alcohol metabolite formation. Key advantages: • Bypasses cardiotoxicity for safer in vivo dosing • 6-fold shorter DNA residence time, preventing nuclear target saturation • Stable topoisomerase II-DNA ternary complexes without massive drug accumulation • Enables p53-independent apoptosis studies in resistant cancer lines.

CAS Number

Product Name

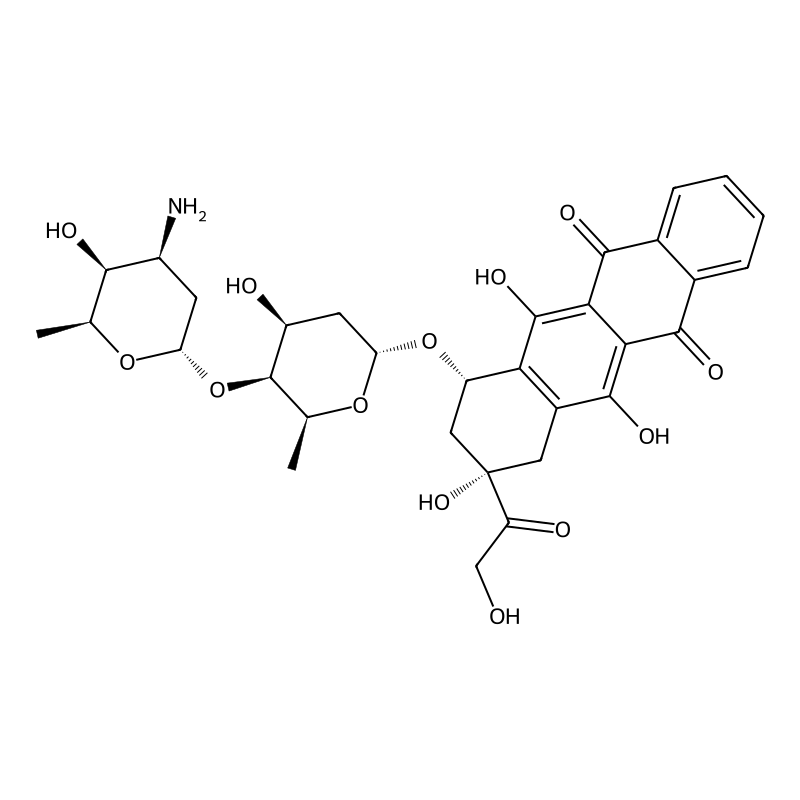

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

solubility

Synonyms

Canonical SMILES

Isomeric SMILES

Purity

Package Size

Sabarubicin (MEN-10755) is a structurally optimized, third-generation disaccharide anthracycline derivative and a highly potent topoisomerase II inhibitor [1]. Distinguished from classical anthracyclines by the removal of a methoxy group at the C-4 position of the aglycone and the insertion of a 2,6-dideoxy-L-fucose moiety, this compound was specifically engineered to bypass the dose-limiting cardiotoxicity and multidrug resistance profiles typical of its class [2]. For scientific procurement, sabarubicin serves as a critical active pharmaceutical ingredient (API) and analytical standard in advanced oncology research, particularly for in vivo solid tumor models (such as non-small cell lung cancer) and studies investigating p53-independent apoptosis, altered subcellular drug distribution, and enhanced DNA ternary complex stability [1].

Research Fit

Investigation of doxorubicin-resistant cancer models and DNA damage response pathways

Mechanistic studies on topoisomerase II poisoning with fast DNA dissociation kinetics

Research on p53-independent apoptosis and Bcl-2 phosphorylation in breast carcinoma models

Cardiotoxicity mechanism evaluation through reduced secondary alcohol metabolite formation

References

- [1] Binaschi, M., et al. 'A comparative study of cellular and molecular pharmacology of doxorubicin and MEN 10755, a disaccharide analogue.' International Journal of Cancer, 2001.

- [2] Minotti, G., et al. 'Anthracycline Metabolism and Toxicity in Human Myocardium: Comparisons between Doxorubicin, Epirubicin, and a Novel Disaccharide Analogue with a Reduced Level of Formation and [4Fe-4S] Reactivity of Its Secondary Alcohol Metabolite.' Chemical Research in Toxicology, 2000.

Substituting sabarubicin with standard doxorubicin or other first-generation anthracyclines fundamentally compromises experimental integrity in both in vitro assays and in vivo models [1]. Doxorubicin undergoes extensive carbonyl reduction to form highly [4Fe-4S]-reactive secondary alcohol metabolites, which drive its characteristic cardiotoxicity and strictly limit cumulative dosing in animal models [1]. In contrast, sabarubicin's distinct disaccharide structure sterically and electronically suppresses this metabolic pathway, yielding a significantly safer toxicity profile [1]. Furthermore, sabarubicin exhibits highly distinct cellular pharmacokinetics, specifically demonstrating a 6-fold shorter DNA residence time compared to doxorubicin [2]. Using doxorubicin as a generic substitute will therefore over-saturate nuclear targets, misrepresent topoisomerase II poisoning efficiency at low concentrations, and risk premature termination of in vivo efficacy trials due to off-target cardiac events [2].

Substitution Risk

References

- [1] Minotti, G., et al. 'Anthracycline Metabolism and Toxicity in Human Myocardium: Comparisons between Doxorubicin, Epirubicin, and a Novel Disaccharide Analogue with a Reduced Level of Formation and[4Fe-4S] Reactivity of Its Secondary Alcohol Metabolite.' Chemical Research in Toxicology, 2000.

- [2] Barni, E., et al. 'Interaction between double helix DNA fragments and the new antitumor agent sabarubicin, Men10755.' Bioorganic & Medicinal Chemistry, 2010.

Metabolite Formation & Cardiotoxicity

The dose-limiting factor for anthracyclines in vivo is the formation of cardiotoxic secondary alcohol metabolites. Sabarubicin was specifically designed to resist this metabolic conversion. In comparative studies, the lack of the methoxy group at C-4 in sabarubicin's aglycone significantly restricts carbonyl reduction, resulting in a level of secondary alcohol metabolite formation that is comparable to the safer epirubicin and drastically lower than doxorubicin [1]. This reduction in [4Fe-4S]-reactive metabolites directly correlates with the reduced cardiotoxicity observed in preclinical models [1].

| Evidence Dimension | Level of secondary alcohol metabolite formation |

| Target Compound Data | Sabarubicin: Significantly reduced formation (comparable to epirubicin levels) |

| Comparator Or Baseline | Doxorubicin: High yield of [4Fe-4S]-reactive secondary alcohol metabolites (DOXol) |

| Quantified Difference | Sabarubicin mitigates iron-sulfur cluster reactivity by restricting carbonyl reduction |

| Conditions | In vitro and in vivo metabolic assays evaluating anthracycline carbonyl reduction |

Essential for researchers requiring an anthracycline API that permits higher cumulative dosing in animal models without premature cardiac failure.

DNA Intercalation Kinetics & Subcellular Distribution

Sabarubicin exhibits a highly differentiated cellular pharmacokinetic profile compared to standard anthracyclines. NMR NOE-exchange experiments demonstrate that the dissociation rate constant (k_off) for sabarubicin is significantly higher than that of doxorubicin, leading to an average residence time in double-helix DNA (e.g., d(CGTACG)2) that is sixfold shorter [1]. This faster intercalation dynamic accounts for sabarubicin's unique subcellular distribution, characterized by a higher cytoplasmic-to-nuclear ratio and lower overall cellular uptake while maintaining high cytotoxicity[1].

| Evidence Dimension | Average residence time in double-helix DNA |

| Target Compound Data | Sabarubicin: 6-fold shorter residence time (faster k_off) |

| Comparator Or Baseline | Doxorubicin: Longer residence time (slower dissociation) |

| Quantified Difference | 6-fold reduction in DNA residence time for Sabarubicin |

| Conditions | 2D-1H and 31P NMR NOE-exchange experiments with d(CGTACG)2 hexanucleotides |

Drives a higher cytoplasmic/nuclear ratio, making sabarubicin critical for assays focused on non-nuclear anthracycline interactions or p53-independent apoptotic pathways.

Topoisomerase II Ternary Complex Stability

Despite its lower nuclear accumulation, sabarubicin is a highly efficient topoisomerase II poison. Sequencing of drug-induced cleavage sites in human A2780 ovarian carcinoma cells reveals that sabarubicin stimulates DNA cleavage to a greater extent than doxorubicin[1]. Furthermore, reversibility studies indicate that the DNA cleavage sites induced by sabarubicin are significantly more persistent, demonstrating a more stable interaction within the topoisomerase II-DNA ternary complex [1].

| Evidence Dimension | Persistence and extent of drug-stimulated DNA cleavage |

| Target Compound Data | Sabarubicin: Greater extent of cleavage and highly persistent ternary complex |

| Comparator Or Baseline | Doxorubicin: Lower extent of cleavage and less persistent sites |

| Quantified Difference | Sabarubicin induces more stable ternary complexes at lower intracellular concentrations |

| Conditions | Sequencing of topoisomerase II cleavage sites in human A2780 ovarian carcinoma cells |

Validates the procurement of sabarubicin for high-efficiency topoisomerase II poisoning assays where high nuclear drug accumulation is undesirable or unachievable.

Platinum Synergy & Compatibility

Sabarubicin demonstrates excellent compatibility and synergistic efficacy when formulated or administered alongside other chemotherapeutics, particularly platinum agents. In preclinical models of human small-cell lung carcinoma (SCLC) GLC4 and non-small cell lung carcinoma (NSCLC) H460, the combination of sabarubicin and cisplatin yielded a superior antitumoral effect compared to single-agent administration [1]. The efficacy was highly sequence-dependent, achieving the highest Log Cell Kill (LCK) values when administered sequentially, validating its use in complex multi-drug in vivo models [1].

| Evidence Dimension | Antitumor efficacy (Log Cell Kill) in combination therapy |

| Target Compound Data | Sabarubicin + Cisplatin: Strong synergistic sequence-dependent antitumoral effect |

| Comparator Or Baseline | Single-agent administration (Sabarubicin or Cisplatin alone) |

| Quantified Difference | Superior antitumoral effect and higher LCK in sequential combination |

| Conditions | In vivo human SCLC GLC4 and NSCLC H460 xenograft models |

Demonstrates sabarubicin's superior compatibility in multi-agent formulation and combination studies, particularly for advanced lung cancer models.

Solid Tumor Xenograft Studies

Sabarubicin is a highly suitable anthracycline API for testing combination regimens (e.g., with cisplatin) in advanced non-small cell lung cancer (NSCLC) and small-cell lung cancer (SCLC) models, where the dose-limiting cardiotoxicity of standard doxorubicin would otherwise prematurely terminate studies or skew survival data [1].

Topoisomerase II Poisoning Assays

Recommended for molecular pharmacology studies requiring highly stable topoisomerase II-DNA ternary complexes. Sabarubicin achieves persistent DNA cleavage stimulation without requiring the massive nuclear drug accumulation typical of first-generation anthracyclines [2].

Subcellular Drug Distribution Modeling

Serves as a primary reference compound for investigating the effects of disaccharide modifications on anthracycline cellular uptake, efflux, and cytoplasmic-to-nuclear partitioning, driven by its uniquely fast DNA dissociation kinetics (k_off)[3].

p53-Independent Apoptosis Research

Highly useful for cell death assays in mutant or p53-null cancer cell lines where traditional DNA-damage-dependent apoptosis pathways are compromised, allowing researchers to isolate alternative cytotoxic mechanisms[2].

Application Fit Matrix

References

- [1] Bigioni, M., et al. 'Antitumour effect of combination treatment with Sabarubicin (MEN 10755) and cis-platin (DDP) in human lung tumour xenograft.' Cancer Chemotherapy and Pharmacology, 2008.

- [2] Binaschi, M., et al. 'A comparative study of cellular and molecular pharmacology of doxorubicin and MEN 10755, a disaccharide analogue.' International Journal of Cancer, 2001.

- [3] Barni, E., et al. 'Interaction between double helix DNA fragments and the new antitumor agent sabarubicin, Men10755.' Bioorganic & Medicinal Chemistry, 2010.

XLogP3

Hydrogen Bond Acceptor Count

Hydrogen Bond Donor Count

Exact Mass

Monoisotopic Mass

Heavy Atom Count

Appearance

Storage

UNII

Pharmacology

Other CAS

Wikipedia

Use Classification

2: Manet I, Manoli F, Zambelli B, Andreano G, Masi A, Cellai L, Monti S. Affinity of the anthracycline antitumor drugs Doxorubicin and Sabarubicin for human telomeric G-quadruplex structures. Phys Chem Chem Phys. 2011 Jan 14;13(2):540-51. Epub 2010 Nov 4. PubMed PMID: 21052579.

3: Mazzini S, Scaglioni L, Animati F, Mondelli R. Interaction between double helix DNA fragments and the new antitumor agent sabarubicin, Men10755. Bioorg Med Chem. 2010 Feb 15;18(4):1497-506. Epub 2010 Jan 11. PubMed PMID: 20116264.

4: Bressan A, Nardelli F, Bellarosa D, Bigioni M, Curcurù G, Curatella B, Crea A, Maggi CA, Manzini S, Binaschi M. Sabarubicin (MEN10755)-induced apoptosis is independent from mtDNA in A2780 human ovarian tumor cells. Anticancer Res. 2007 Nov-Dec;27(6B):4039-46. PubMed PMID: 18225568.

5: Bigioni M, Benzo A, Irrissuto C, Lopez G, Curatella B, Maggi CA, Manzini S, Crea A, Caroli S, Cubadda F, Binaschi M. Antitumour effect of combination treatment with Sabarubicin (MEN 10755) and cis-platin (DDP) in human lung tumour xenograft. Cancer Chemother Pharmacol. 2008 Sep;62(4):621-9. Epub 2007 Nov 24. PubMed PMID: 18038274.

6: Fiedler W, Tchen N, Bloch J, Fargeot P, Sorio R, Vermorken JB, Collette L, Lacombe D, Twelves C; EORTC new drug development group. A study from the EORTC new drug development group: open label phase II study of sabarubicin (MEN-10755) in patients with progressive hormone refractory prostate cancer. Eur J Cancer. 2006 Jan;42(2):200-4. Epub 2005 Dec 7. PubMed PMID: 16337787.

7: Bellarosa D, Binaschi M, Maggi CA, Goso C. Sabarubicin- (MEN 10755) and paclitaxel show different kinetics in nuclear factor-kappaB (NF-kB) activation: effect of parthenolide on their cytotoxicity. Anticancer Res. 2005 May-Jun;25(3B):2119-28. PubMed PMID: 16158953.

8: Caponigro F, Willemse P, Sorio R, Floquet A, van Belle S, Demol J, Tambaro R, Comandini A, Capriati A, Adank S, Wanders J. A phase II study of sabarubicin (MEN-10755) as second line therapy in patients with locally advanced or metastatic platinum/taxane resistant ovarian cancer. Invest New Drugs. 2005 Jan;23(1):85-9. PubMed PMID: 15528985.

Explore Compound Types

O4Si-4